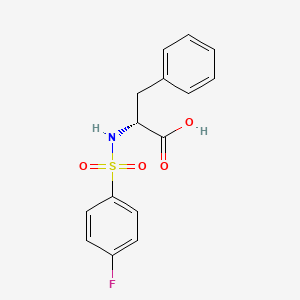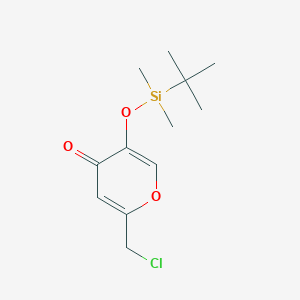![molecular formula C20H16N2O2 B8411111 methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate](/img/structure/B8411111.png)
methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate
描述
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4’-cyanobiphenyl and 1H-pyrrole-3-carboxylic acid.
Coupling Reaction: The 4’-cyanobiphenyl is coupled with 1H-pyrrole-3-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
化学反应分析
Types of Reactions
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Applied in the production of specialty chemicals and polymers with unique characteristics.
作用机制
The mechanism of action of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions or metabolic processes.
相似化合物的比较
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- N-(2’-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride
Uniqueness
This detailed overview provides a comprehensive understanding of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
methyl 2-[1-[4-(4-cyanophenyl)phenyl]pyrrol-3-yl]acetate |
InChI |
InChI=1S/C20H16N2O2/c1-24-20(23)12-16-10-11-22(14-16)19-8-6-18(7-9-19)17-4-2-15(13-21)3-5-17/h2-11,14H,12H2,1H3 |
InChI 键 |
MHAHLZDPOBUSCI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CN(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





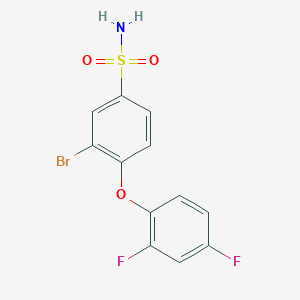
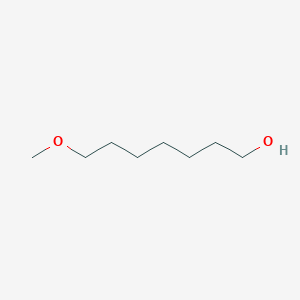
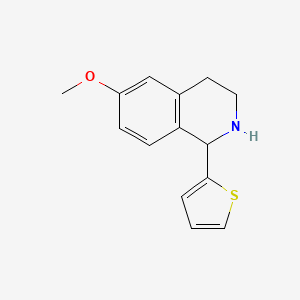
![2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol](/img/structure/B8411086.png)

